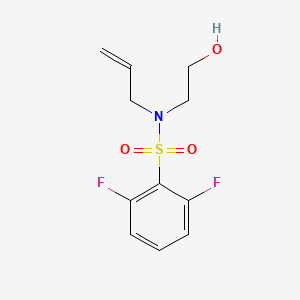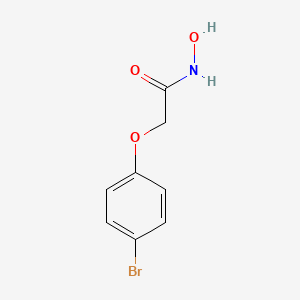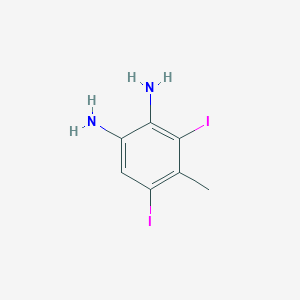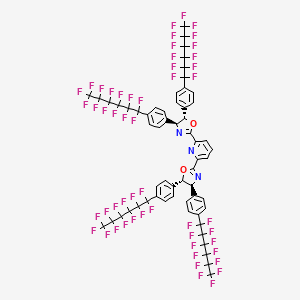
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine is a chiral nitrogen ligand known for its application in enantioselective synthesis. This compound is characterized by its complex structure, which includes two oxazoline rings attached to a pyridine core, with perfluorohexyl phenyl groups enhancing its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.
Attachment to Pyridine Core: The oxazoline rings are then attached to the 2,6-positions of the pyridine core through nucleophilic substitution reactions.
Introduction of Perfluorohexyl Phenyl Groups: The perfluorohexyl phenyl groups are introduced via Friedel-Crafts alkylation or similar reactions, enhancing the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization.
化学反応の分析
Types of Reactions
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential in drug development due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the design of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and advanced materials, benefiting from its unique chemical properties.
作用機序
The mechanism of action of 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine involves its role as a chiral ligand. It coordinates with metal centers in catalytic cycles, influencing the stereochemistry of the products. The perfluorohexyl groups enhance its stability and reactivity, making it an effective catalyst in various reactions.
類似化合物との比較
Similar Compounds
- 2,6-Bis((4S,5S)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine stands out due to the presence of perfluorohexyl groups. These groups enhance its chemical stability, reactivity, and overall performance in catalytic applications, making it a valuable compound in both research and industrial settings.
特性
分子式 |
C59H23F52N3O2 |
|---|---|
分子量 |
1793.7 g/mol |
IUPAC名 |
(4S,5S)-2-[6-[(4S,5S)-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C59H23F52N3O2/c60-36(61,40(68,69)44(76,77)48(84,85)52(92,93)56(100,101)102)24-12-4-20(5-13-24)30-32(22-8-16-26(17-9-22)38(64,65)42(72,73)46(80,81)50(88,89)54(96,97)58(106,107)108)115-34(113-30)28-2-1-3-29(112-28)35-114-31(21-6-14-25(15-7-21)37(62,63)41(70,71)45(78,79)49(86,87)53(94,95)57(103,104)105)33(116-35)23-10-18-27(19-11-23)39(66,67)43(74,75)47(82,83)51(90,91)55(98,99)59(109,110)111/h1-19,30-33H/t30-,31-,32-,33-/m0/s1 |
InChIキー |
ZXYBDYQVEIXZKF-YRCZKMHPSA-N |
異性体SMILES |
C1=CC(=NC(=C1)C2=N[C@H]([C@@H](O2)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C4=CC=C(C=C4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C5=N[C@H]([C@@H](O5)C6=CC=C(C=C6)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C7=CC=C(C=C7)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C1=CC(=NC(=C1)C2=NC(C(O2)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C4=CC=C(C=C4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C5=NC(C(O5)C6=CC=C(C=C6)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C7=CC=C(C=C7)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


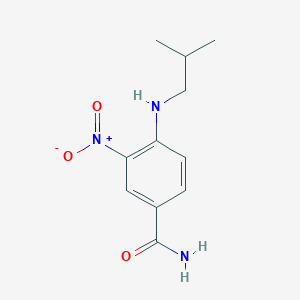
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)

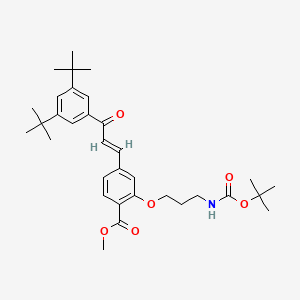
![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
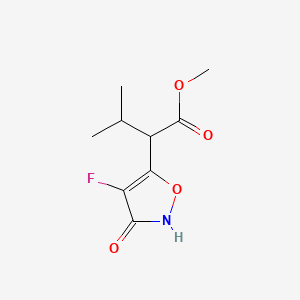
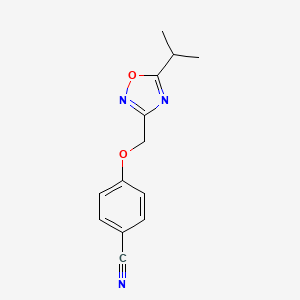
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
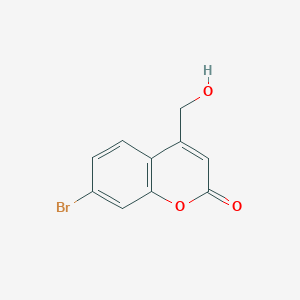
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
